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Compound of Interest

Compound Name:
2-Sec-butoxy-3-

methoxybenzaldehyde

CAS No.: 872183-67-0

Cat. No.: B1321578

Get Quote

Executive Summary & Structural Context
Compound Identity: 2-sec-butoxy-3-methoxybenzaldehyde CAS Registry Number: 872183-

67-0 Molecular Formula:

Molecular Weight: 208.25 g/mol

This guide provides a definitive spectroscopic profile for 2-sec-butoxy-3-
methoxybenzaldehyde, a critical intermediate often utilized in the synthesis of

phosphodiesterase inhibitors and vanilloid-receptor modulators.

Structural Analysis for the Spectroscopist: The molecule is an alkylated derivative of o-vanillin

(2-hydroxy-3-methoxybenzaldehyde). Two critical structural features dictate its spectral

fingerprint:

The sec-Butoxy Chiral Center: The carbon atom at the 2-position of the butyl chain is chiral.

This renders the adjacent methylene protons (
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) diastereotopic, creating complex splitting patterns in the

H NMR that are often misidentified as impurities by automated software.

Steric Crowding: The bulky sec-butoxy group at the ortho position forces the aldehyde

carbonyl out of planarity with the aromatic ring, influencing the carbonyl chemical shift and IR

stretching frequency compared to the parent o-vanillin.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4]
Experimental Protocol

Solvent: Deuterated Chloroform (

) is the standard solvent. Dimethyl sulfoxide-

(DMSO-

) may be used but will cause solvent-dependent shifts in the aromatic region due to

-stacking interactions.

Concentration: 10–15 mg in 0.6 mL solvent for optimal signal-to-noise ratio (S/N).

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Data Analysis (400 MHz, )
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Position /
Group

Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Application
Scientist
Notes

-CHO

(Aldehyde)
10.35 - 10.45 Singlet (s) 1H -

Distinctly

downfield.

The loss of

the

intramolecula

r H-bond

(present in o-

vanillin) shifts

this peak

slightly

compared to

the phenol

precursor.

Ar-H (C-6) 7.40 - 7.45
Doublet of

Doublets (dd)
1H ,

Ortho to the

carbonyl;

most

deshielded

aromatic

proton.

Ar-H (C-5) 7.10 - 7.15 Triplet (t) / dd 1H

Appears as a

pseudo-triplet

due to similar

ortho

couplings

from H-4 and

H-6.

Ar-H (C-4) 7.05 - 7.10
Doublet of

Doublets (dd)
1H

Para to the

carbonyl;

shielded by

the adjacent

methoxy

group.
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-OCH<

(Methine)
4.45 - 4.55 Multiplet (m) 1H -

The methine

proton of the

sec-butoxy

group.

-OCH

(Methoxy)
3.85 - 3.90 Singlet (s) 3H -

Characteristic

sharp singlet

for the

aromatic

methoxy.

-CH

- (Methylene)
1.60 - 1.85 Multiplet (m) 2H -

Critical:

These

protons are

diastereotopi

c. They may

appear as

two distinct

complex

multiplets

rather than a

simple

quartet/quinte

t.

-CH

(Butoxy-C1)
1.25 - 1.30 Doublet (d) 3H

Methyl group

attached to

the chiral

center.

-CH

(Butoxy-C4)
0.95 - 1.00 Triplet (t) 3H

Terminal

methyl of the

ethyl chain.

C NMR Data (100 MHz, )
Carbonyl (C=O): ~190.5 ppm.

Aromatic Quaternary (C-O): ~152.0 ppm (C-3), ~148.5 ppm (C-2).
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Aromatic Methine: ~124.0 (C-6), ~123.5 (C-5), ~118.0 (C-4).[1]

Aliphatic C-O: ~81.5 ppm (Chiral methine).

Methoxy: ~56.0 ppm.

Aliphatic Chain: ~29.5 ppm (

), ~19.0 ppm (

), ~10.0 ppm (Terminal

).[2]

Infrared (IR) Spectroscopy
Mechanistic Insight
In the precursor o-vanillin, the carbonyl oxygen accepts a hydrogen bond from the adjacent

hydroxyl group, weakening the C=O bond and lowering the frequency (~1640-1660 cm

). Upon alkylation to form 2-sec-butoxy-3-methoxybenzaldehyde, this H-bond is broken.
Consequently, the carbonyl bond order increases, shifting the stretch to a higher wavenumber
(standard aldehyde range).[2]

Key Absorption Bands (KBr/ATR)
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Frequency (cm

)
Vibration Mode Diagnostic Value

2850 & 2750 C-H Stretch (Aldehyde)

Fermi Resonance: Two bands

of medium intensity. The

"doublet" appearance confirms

the aldehyde functionality.

1685 - 1695 C=O Stretch

Strong, sharp band.[2] Higher

frequency than o-vanillin,

confirming successful

alkylation (O-alkylation vs. C-

alkylation).

1580 - 1600 C=C Aromatic
Skeletal vibrations of the

benzene ring.

1260 & 1040 C-O-C Stretch

Asymmetric and symmetric

stretching of the aryl-alkyl

ether bonds.

2960 - 2870 C-H Aliphatic
Stretches from the butyl and

methoxy methyl groups.

Mass Spectrometry (MS)[1][4][7][8]
Ionization & Fragmentation Logic[9]

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI).

Molecular Ion (

): m/z 208.

Base Peak Logic: Secondary alkyl ethers often undergo fragmentation via alkene elimination

or

-cleavage.
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Fragmentation Pathway (EI)
Molecular Ion: m/z 208 (Distinct).

Loss of Butene (M - 56): m/z 152.

Mechanism:[3] A McLafferty-like rearrangement or direct elimination of the sec-butyl group

as butene. This regenerates the radical cation of o-vanillin (or its isomer). This is typically

the Base Peak or a major ion.

Loss of Methyl (M - 15): m/z 193.

Mechanism:[3] Loss of a methyl radical from the sec-butyl group or the methoxy group.

Benzoyl Cation Formation: Further loss of CO from the aldehyde moiety (common in

benzaldehydes) leads to phenyl cations (m/z ~123/124 from the 152 fragment).

Visualization of Workflows & Pathways
Characterization Workflow
The following diagram outlines the logical flow for validating the identity of the compound

during synthesis.

Crude Product
(Alkylation of o-Vanillin)

TLC Screening
(Hex/EtOAc) Column Chromatography Isolated Oil/Solid

1H NMR (CDCl3)
Check: 10.4 ppm (CHO)
Check: 4.5 ppm (OCH)

IR Spectroscopy
Check: 1690 cm-1 (No OH)

GC-MS
Check: m/z 208 (M+)

Check: m/z 152 (M-Butene)

Release for
Next Step

Pass

Pass

Pass

Click to download full resolution via product page

Caption: Analytical workflow for the isolation and validation of 2-sec-butoxy-3-
methoxybenzaldehyde.
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Mass Spec Fragmentation Pathway
Visualizing the loss of the sec-butyl group, which is the primary diagnostic fragmentation.

Molecular Ion (M+)
m/z 208

[Ar-O-secBu]+.

H-Transfer / Elimination
(Loss of C4H8)

Fragment Ion
m/z 152

[Ar-OH]+. (o-Vanillin radical)

- 56 Da (Butene)

Fragment Ion
m/z 151

[Ar=O]+ (H-atom loss)

- 1 Da (H)

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the diagnostic loss of the sec-butyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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